Cas no 1261493-89-3 (2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid)

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is a fluorinated nicotinic acid derivative with a trifluoromethylphenyl substituent, offering unique chemical and pharmacological properties. Its structure combines a pyridine core with an amino group and a carboxylic acid functionality, making it a versatile intermediate in medicinal chemistry and drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in designing bioactive compounds. This compound is particularly valuable in synthesizing potential therapeutic agents, including kinase inhibitors or anti-inflammatory drugs, due to its ability to modulate electronic and steric interactions. High purity and well-defined reactivity further support its utility in research and industrial applications.
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid structure
1261493-89-3 structure
Product name:2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid
CAS No:1261493-89-3
MF:C13H9N2O2F3
Molecular Weight:282.218
MDL:MFCD18318043
CID:2761231
PubChem ID:53223964

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

    • 2-AMINO-5-(4-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
    • 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid
    • MFCD18318043
    • A1-87382
    • AECOBMCGVYIXDD-UHFFFAOYSA-N
    • 1261493-89-3
    • 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid
    • IPA62939
    • DTXSID50687981
    • 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
    • 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid
    • MDL: MFCD18318043
    • インチ: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
    • InChIKey: AECOBMCGVYIXDD-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 282.06161202Da
  • 同位素质量: 282.06161202Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 354
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų
  • XLogP3: 3.1

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A459259-1g
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid
1261493-89-3 97%
1g
$733.0 2024-04-25
abcr
AB324841-5 g
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; .
1261493-89-3 95%
5g
€1159.00 2023-06-21
Chemenu
CM491510-1g
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid
1261493-89-3 97%
1g
$718 2022-06-13
abcr
AB324841-5g
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; .
1261493-89-3 95%
5g
€1159.00 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1875749-1g
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid
1261493-89-3 97%
1g
¥6542.00 2024-08-09

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 関連文献

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acidに関する追加情報

Introduction to 2-Amino-5-(4-trifluoromethylphenyl)nicotinic Acid (CAS No: 1261493-89-3)

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1261493-89-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities. The presence of both amino and carboxylic acid functional groups, coupled with a trifluoromethyl-substituted phenyl ring, endows this molecule with unique chemical properties that make it a promising candidate for further investigation.

The structural features of 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid contribute to its potential applications in multiple domains. The amino group at the 2-position and the carboxylic acid at the 3-position facilitate various chemical modifications, enabling the synthesis of more complex derivatives. Additionally, the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring enhances the compound's metabolic stability and binding affinity to biological targets.

In recent years, there has been growing interest in nicotinic acid derivatives due to their reported activities as modulators of neurotransmitter systems. Specifically, compounds structurally related to 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid have been investigated for their potential in treating neurological disorders, including Alzheimer's disease and schizophrenia. The substitution pattern in this molecule may influence its interaction with nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and are dysregulated in various neurological conditions.

Moreover, the agrochemical industry has shown interest in nicotinic acid derivatives as potential leads for developing novel pesticides. The trifluoromethyl group often enhances the bioactivity and environmental persistence of agrochemicals, making compounds like 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid valuable candidates for further exploration. Research indicates that such derivatives may exhibit herbicidal or insecticidal properties by interfering with essential enzymatic pathways in pests.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for novel bioactive compounds. Virtual screening techniques have been employed to identify potential hits among large libraries of molecules, including derivatives of nicotinic acid. The structural motifs present in 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid suggest that it could be a useful scaffold for designing new drugs targeting various therapeutic areas.

The synthesis of 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as halogenation and amination. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for research purposes.

In conclusion, 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid (CAS No: 1261493-89-3) represents a promising compound with potential applications in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further investigation, particularly in the context of neurological disorders and crop protection strategies. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and development.

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